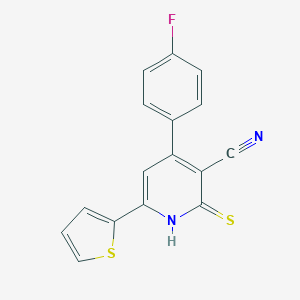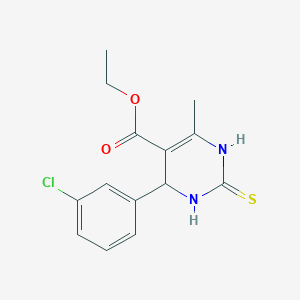
N-Chenodeoxycholyl-2-fluoro-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chenodeoxycholyl-2-fluoro-beta-alanine, commonly known as CDCA-FA, is a synthetic bile acid derivative that has recently gained attention in the scientific community for its potential use in various research applications. This compound is synthesized using a multi-step process, and its unique chemical structure makes it a valuable tool for studying the mechanisms of various biological processes.
Wirkmechanismus
CDCA-FA acts as an agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid synthesis, transport, and metabolism. Activation of FXR by CDCA-FA leads to the suppression of bile acid synthesis and the upregulation of bile acid transporters, which can help to reduce the accumulation of toxic bile acids in the liver.
Biochemical and Physiological Effects:
CDCA-FA has been shown to have a variety of biochemical and physiological effects, including the regulation of lipid and glucose metabolism, the modulation of inflammation, and the promotion of liver regeneration. Additionally, CDCA-FA has been shown to have a positive effect on gut microbiota composition, which may contribute to its therapeutic potential in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CDCA-FA is its ability to mimic the natural bile acids found in the human body, which makes it a valuable tool for studying the mechanisms of various biological processes. However, one limitation of CDCA-FA is its relatively high cost compared to other research tools. Additionally, CDCA-FA may not be suitable for all research applications, and its effects may vary depending on the specific cell or tissue type being studied.
Zukünftige Richtungen
There are several potential future directions for research involving CDCA-FA. One area of interest is the use of CDCA-FA as a therapeutic agent for liver and metabolic disorders, such as non-alcoholic fatty liver disease and type 2 diabetes. Additionally, further research is needed to better understand the mechanisms of action of CDCA-FA and its effects on various biological processes. Finally, the development of more cost-effective synthesis methods for CDCA-FA could help to make this valuable research tool more widely available to the scientific community.
Synthesemethoden
The synthesis of CDCA-FA involves several steps, including the protection of the hydroxyl groups on the chenodeoxycholic acid molecule, the introduction of a fluorine atom at the beta position, and the coupling of the resulting intermediate with glycine. The final product is obtained through deprotection and purification steps.
Wissenschaftliche Forschungsanwendungen
CDCA-FA has been used in various scientific research applications due to its ability to mimic the natural bile acids found in the human body. It has been shown to have potential therapeutic applications in the treatment of various diseases, including liver and metabolic disorders. Additionally, CDCA-FA has been used as a probe to study the mechanisms of bile acid transport and metabolism in the liver and other organs.
Eigenschaften
CAS-Nummer |
114818-27-8 |
|---|---|
Produktname |
N-Chenodeoxycholyl-2-fluoro-beta-alanine |
Molekularformel |
C8H4ClF3O2 |
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
3-[[(4R)-4-[(3R,5S,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2-fluoropropanoic acid |
InChI |
InChI=1S/C27H44FNO5/c1-15(4-7-23(32)29-14-21(28)25(33)34)18-5-6-19-24-20(9-11-27(18,19)3)26(2)10-8-17(30)12-16(26)13-22(24)31/h15-22,24,30-31H,4-14H2,1-3H3,(H,29,32)(H,33,34)/t15-,16+,17-,18-,19?,20?,21?,22-,24?,26+,27-/m1/s1 |
InChI-Schlüssel |
BILAUYJFCBEEOJ-ZMGWGPHFSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)NCC(C(=O)O)F)[C@H]1CCC2[C@@]1(CCC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonyme |
N-chenodeoxycholyl-2-fluoro-beta-alanine N-chenodeoxycholyl-2-fluoro-beta-alanine, (3alpha,5beta,7alpha-(R))-isomer NCDCFA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)

![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)
![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)





![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)

![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)